Adpoc-Trp-OH

Description

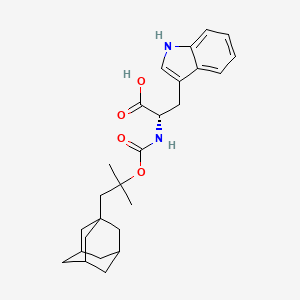

Adpoc-Trp-OH, or N-α-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-tryptophan, is a protected tryptophan derivative used in peptide synthesis. Its structure includes an adamantane-based Adpoc (1-(1'-adamantyl)-1-methylethoxycarbonyl) group, which confers unique steric and electronic properties. Key properties include:

Properties

IUPAC Name |

(2S)-2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30)/t16?,17?,18?,22-,26?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIXRYSJDUEOF-ZYTNRUGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adpoc-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

In industrial settings, the synthesis of this compound may involve the use of minimal-protection solid-phase peptide synthesis (MP-SPPS), which enhances productivity and aligns with green chemistry principles .

Chemical Reactions Analysis

Adpoc-Trp-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Adpoc-Trp-OH has the molecular formula and a molecular weight of approximately 438.56 g/mol. The presence of a propargyloxycarbonyl group enhances its reactivity and utility in biochemical applications. This group allows for selective deprotection under mild conditions, making it advantageous over other derivatives such as Fmoc or Boc forms, which often require harsher conditions for deprotection.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis . It serves as a building block for the synthesis of peptides with modified properties, which can be crucial for research and therapeutic purposes. The compound's ability to undergo click chemistry reactions allows for the incorporation of various functional groups into peptides, enhancing their biological activity and stability.

Table 1: Comparison of Tryptophan Derivatives

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| This compound | Protected Amino Acid | Propargyloxycarbonyl group for mild deprotection |

| Fmoc-L-Tryptophan | Protected Amino Acid | Fluorenylmethyloxycarbonyl protection |

| Boc-L-Tryptophan | Protected Amino Acid | Tert-butyloxycarbonyl protection |

| Propargyl-L-Tryptophan | Alkyne-containing Derivative | Directly incorporates alkyne functionality |

Drug Development

This compound is also utilized in drug development processes. Its ability to modify peptides enables researchers to create targeted therapies that can interact more effectively with biological systems. For instance, studies have shown that derivatives of tryptophan can influence various biological pathways, including those related to cancer and neurodegenerative diseases .

Biochemical Studies

Research involving this compound includes studying its interactions with biomolecules to understand its potential therapeutic effects better. For example, investigations into how this compound interacts with proteins can reveal insights into its role in modulating protein functions or pathways relevant to disease mechanisms .

Case Study: Protein Interaction Studies

A notable study examined the modification of tryptophan residues in proteins using derivatives like this compound. The research highlighted how these modifications could alter protein stability and function, potentially leading to new therapeutic strategies for conditions such as amyotrophic lateral sclerosis (ALS) where protein aggregation is a concern .

Liposome Technology

Another innovative application involves using this compound in liposome technology. Liposomes are lipid-based carriers that can encapsulate both water-soluble and oil-soluble materials, making them ideal for drug delivery systems. By conjugating this compound with lipids, researchers can enhance the targeting capabilities of liposomal formulations, improving drug delivery efficiency to specific tissues or cells .

Mechanism of Action

Adpoc-Trp-OH exerts its effects by modulating cell signaling pathways. It interacts with specific molecular targets, such as receptors and enzymes, to influence cellular processes. The exact mechanism of action involves the binding of this compound to its target, leading to a cascade of intracellular events that ultimately result in the desired biological effect .

Comparison with Similar Compounds

Research Findings and Performance Data

Coupling Efficiency

| Compound | Coupling Efficiency (%) | Racemization Risk | Preferred Synthesis Method |

|---|---|---|---|

| This compound | 85–90 | Low | SPPS with DIC/HOBt |

| Z-Trp-OH | 75–80 | Moderate | Boc-SPPS |

| Fmoc-Trp-OH | 90–95 | Low | Fmoc-SPPS |

Stability Under Deprotection Conditions

| Condition | This compound | Z-Trp-OH | Fmoc-Trp-OH |

|---|---|---|---|

| 20% TFA in DCM | Stable | Removed | Stable |

| 50% Piperidine | Stable | Stable | Removed |

| HBr/AcOH | Partially cleaved | Removed | Degraded |

Biological Activity

Adpoc-Trp-OH is a synthetic derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to various bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the modification of tryptophan, incorporating an acyl group that enhances its biological activity. The synthesis typically involves reactions with cyanoacetates and other reagents to form heterocyclic compounds that exhibit unique properties.

Table 1: Synthesis Pathway of this compound

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Tryptophan + Acetyl Chloride | Reflux in methanol | Tryptophan Methyl Ester |

| 2 | Tryptophan Methyl Ester + Ethyl Cyanoacetate | Reflux in 1,4-Dioxane | Methyl α-imino(acetonitrilocarbamido)-indolopropanoate |

| 3 | Product from Step 2 + Acylating Agent | Specific Conditions | This compound |

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. The compound's ability to neutralize free radicals can protect cellular components from damage.

Table 2: Antioxidant Activity of this compound

Antiglycation Activity

This compound has shown potential antiglycation effects, which are crucial for preventing diabetic complications. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end products (AGEs). The compound inhibits this process, thereby protecting proteins from glycation-induced dysfunction.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The indole ring structure allows for electron donation, neutralizing free radicals.

- Metal Chelation : It can bind metal ions that catalyze oxidative reactions, further reducing oxidative stress.

- Modulation of Signaling Pathways : this compound may influence pathways involved in inflammation and cellular stress responses.

Study on Neuroprotection

A study conducted on neuronal cell lines demonstrated that this compound provides neuroprotection against oxidative stress-induced apoptosis. Cells treated with the compound showed significantly lower levels of cell death compared to untreated controls.

In Vivo Studies

In vivo studies have indicated that administration of this compound in animal models reduces markers of oxidative stress and inflammation. These findings suggest its potential as a therapeutic agent in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Adpoc-Trp-OH, and how can purity be validated?

- Methodology : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Adpoc (Adamantyloxycarbonyl) group serves as a carboxyl-protecting agent, requiring deprotection with trifluoroacetic acid (TFA). Purification involves reverse-phase HPLC, with purity assessed via mass spectrometry (MS) and NMR spectroscopy. Critical parameters include reaction temperature (maintained at 25°C), solvent choice (e.g., DCM/DMF), and coupling reagent efficiency (e.g., HATU/DIPEA) .

- Data Validation : Cross-validate results using orthogonal techniques: compare HPLC retention times with standards, confirm molecular weight via high-resolution MS, and assign proton environments via H-NMR (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at 4°C, 25°C, and 37°C. Monitor degradation via time-course HPLC, tracking peak area reduction. Use Arrhenius kinetics to predict shelf-life. For oxidative stability, expose samples to HO or ambient O and analyze by LC-MS/MS for oxidation byproducts (e.g., hydroxylation of indole rings) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with p < 0.05 indicating significance. Report confidence intervals for shelf-life predictions .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s susceptibility to enzymatic hydrolysis, and how can this be experimentally resolved?

- Hypothesis Testing : Use fluorogenic assays with trypsin/chymotrypsin to quantify hydrolysis rates. Perform kinetic studies (Michaelis-Menten parameters) and compare with unprotected Trp-OH controls. Employ isotopic labeling (O) to track hydrolysis pathways via MS .

- Contradiction Management : If conflicting data arise (e.g., unexpected stability in serum), validate protease activity via positive controls (e.g., BAPNA for trypsin) and check for Adpoc-induced steric hindrance using molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers develop a validated LC-MS/MS method for quantifying this compound in complex biological matrices?

- Method Optimization : Optimize chromatographic conditions (C18 column, 0.1% formic acid in acetonitrile/water) and MS transitions (e.g., m/z 450.2 → 336.1 for this compound). Validate per ICH guidelines: assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects (post-column infusion studies) .

- Reproducibility : Conduct inter-lab validation with blinded samples. Use Bland-Altman plots to assess bias between laboratories .

Data Management & Interpretation

Q. What strategies resolve contradictions in reported stability data for this compound across studies?

- Root-Cause Analysis : Compare experimental variables: buffer composition (e.g., phosphate vs. Tris), exposure to light, or residual TFA from synthesis. Replicate conflicting studies under controlled conditions, using standardized protocols .

- Meta-Analysis : Aggregate published data (e.g., degradation half-lives) and perform multivariate regression to identify confounding factors (e.g., temperature fluctuations) .

Q. How should researchers archive and share this compound data to ensure reproducibility?

- Best Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Upload raw HPLC/MS data to repositories like Zenodo, accompanied by metadata (e.g., column specifications, gradient profiles). Use open-source tools (e.g., DataUp) to generate machine-readable metadata .

Interdisciplinary Approaches

Q. Can computational modeling predict this compound’s interactions with biomacromolecules, and how can this guide experimental design?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study this compound’s binding to serum albumin. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare computational binding energies (ΔG) with experimental K values .

- Limitations : Address force field inaccuracies by calibrating simulations with experimental data (e.g., NMR chemical shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.